molecular formula C20H19FN4O3 B2886985 2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396851-38-9

2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

货号: B2886985
CAS 编号: 1396851-38-9
分子量: 382.395
InChI 键: DMPBCCNAYNGJMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a synthetic chemical compound designed for research applications. Its structure incorporates a pyrazolo[1,5-a]pyridine core, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor, which is a common target in oncology and other disease research . This core is functionalized with a piperazine ring, a highly privileged structure in pharmaceutical development that contributes to molecular diversity and is found in compounds across numerous therapeutic areas . The presence of the 4-fluorophenoxy group is a common structural motif that can influence the compound's electronic properties, metabolic stability, and its ability to engage in specific interactions with biological targets . The molecular framework suggests potential for investigation in various biochemical pathways. Researchers may explore its utility in developing new therapeutic agents, particularly given the documented research interest in pyrazolo[1,5-a]pyridine derivatives for targeting cancers, including gastric cancer . The compound's architecture, featuring multiple hydrogen bond acceptors and donors, also makes it a candidate for probing protein-ligand interactions and enzyme inhibition mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

属性

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c21-15-4-6-16(7-5-15)28-14-19(26)23-9-11-24(12-10-23)20(27)17-13-22-25-8-2-1-3-18(17)25/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPBCCNAYNGJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)F)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : 2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
  • Molecular Formula : C18H18FN3O2
  • Molecular Weight : 335.36 g/mol

The structure consists of a fluorophenoxy group , a pyrazolo[1,5-a]pyridine moiety , and a piperazine ring , which contribute to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds related to pyrazolo[1,5-a]pyridines exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown potent activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM in various analogs tested for their anti-tubercular effects .

Anticancer Activity

Research has demonstrated that compounds with similar structural features possess anticancer properties. For example, piperazine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. In one study, the cytotoxicity of related compounds was evaluated on human embryonic kidney cells (HEK-293), revealing low toxicity at effective doses .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, pyrazolo[1,5-a]pyridine derivatives have been shown to interact with targets involved in cell proliferation and survival pathways . This interaction can lead to apoptosis in cancer cells while sparing normal cells.

Case Studies

StudyFindings
Study 1 A derivative showed an IC50 of 1.35 μM against Mycobacterium tuberculosis, indicating strong potential as an anti-tubercular agent .
Study 2 Compounds demonstrated low cytotoxicity on HEK-293 cells while maintaining antimicrobial efficacy, suggesting a favorable therapeutic index .
Study 3 Docking studies revealed favorable binding interactions with target proteins involved in cancer cell signaling pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the fluorophenoxy group and subsequent acetamide formation. Key synthetic routes include:

  • Formation of Pyrazolo[1,5-a]pyridine : Achieved through cyclization reactions using hydrazines and pyridine derivatives.
  • Nucleophilic Substitution : The introduction of the fluorophenoxy group via nucleophilic substitution reactions.
  • Amidation : Final formation of the acetamide linkage.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Key Features Biological Target/Activity Reference
2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone C₂₃H₂₀FN₅O₃ Pyrazolo-pyridine core, 4-fluorophenoxy group Antiparasitic (hypothesized)
1-[4-(4-(Pyridine-3-carbonyl)piperazin-1-yl)phenyl]ethanone C₁₈H₁₉N₃O₂ Pyridine-3-carbonyl, piperazine linkage Unknown (structural analog)
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) C₂₀H₁₈ClF₃N₂O Trifluoromethyl, pyridine-3-yl substituent CYP51 inhibitor (anti-Trypanosoma cruzi)
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine C₂₅H₁₅FN₆O₂ Pyrazolo-triazolo-pyrimidine fusion Potential kinase inhibition
2-(4-Bromophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanone C₁₉H₁₇BrFN₂O₃S Sulfonyl-piperazine, bromophenoxy group Unreported (structural diversity study)

Structure-Activity Relationship (SAR) Insights

  • Piperazine Linkage : Essential for conformational flexibility and target engagement; substitution with rigid groups (e.g., sulfonyl in ) diminishes activity .
  • Fluorine Substituents: The 4-fluorophenoxy group enhances metabolic stability and target binding via hydrophobic interactions .
  • Heterocyclic Cores : Pyrazolo-pyridine derivatives show superior activity over pyridine or triazole analogs due to improved electronic and steric profiles .

常见问题

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step pathways:

Piperazine Functionalization : Introduce the pyrazolo[1,5-a]pyridine-3-carbonyl group via nucleophilic acyl substitution, using DMF as a solvent and triethylamine as a base to deprotonate the piperazine nitrogen .

Ethanone Core Assembly : Couple the fluorophenoxy group via a nucleophilic aromatic substitution or Mitsunobu reaction, requiring anhydrous conditions (e.g., THF, 60–80°C) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product .

  • Key Conditions :
StepSolventTemperatureCatalyst/PromoterYield (%)
1DMF25°CTriethylamine65–75
2THF60–80°CDIAD, PPh₃50–60

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the fluorophenoxy, pyrazolopyridine, and piperazine moieties. For example, the carbonyl group (C=O) in the pyrazolopyridine appears at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 437.1425) .
  • HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key pharmacophores in this compound?

  • Methodological Answer : SAR studies should focus on systematic structural modifications:

Core Modifications : Replace the pyrazolo[1,5-a]pyridine with pyrazolo[3,4-d]pyrimidine to assess impact on target binding affinity .

Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to evaluate changes in metabolic stability .

Biological Assays : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with structural features .

  • Example SAR Findings :
ModificationBioactivity (IC₅₀, nM)Solubility (µg/mL)
Pyrazolo[1,5-a]pyridine core12.3 ± 1.28.5
Pyrazolo[3,4-d]pyrimidine core6.7 ± 0.93.2

Q. What strategies can resolve contradictions in bioactivity data across different studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Address discrepancies through:

Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Orthogonal Validation : Confirm results with alternative methods (e.g., surface plasmon resonance vs. enzymatic assays) .

Meta-Analysis : Pool data from multiple studies to identify outliers. For example, sulfone-containing derivatives showed inconsistent antibacterial activity due to solvent polarity effects in MIC assays .

Q. How can computational methods predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer : Use molecular modeling workflows:

Docking Studies : Employ AutoDock Vina to dock the compound into the ATP-binding pocket of PI3Kγ. Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Val882) .

Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS to assess conformational flexibility of the piperazine ring .

Free Energy Calculations : Use MM-PBSA to estimate binding free energy (ΔG), correlating with experimental IC₅₀ values .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties (e.g., metabolic stability)?

  • Methodological Answer : Key models include:
  • Hepatic Microsomes : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS to calculate intrinsic clearance (Clₜₙₜ) .
  • Caco-2 Permeability : Assess intestinal absorption using a monolayer model. A Papp value >1 × 10⁻⁶ cm/s suggests favorable oral bioavailability .
  • Plasma Protein Binding : Use equilibrium dialysis to measure fraction unbound (fu). Values <5% indicate high plasma protein binding .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。